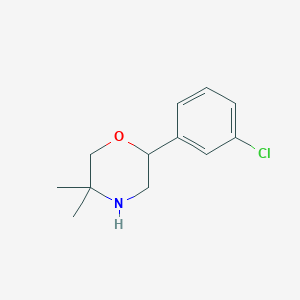
2-(3-Chlorophenyl)-5,5-dimethylmorpholine
Übersicht
Beschreibung
2-(3-Chlorophenyl)-5,5-dimethylmorpholine is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The crystal structure of dimethomorph, a morpholine fungicide, reveals significant dihedral angles between the mean planes of the central chlorophenyl and the terminal benzene and morpholine rings, contributing to its fungicidal properties. This structural analysis provides insight into the molecule's interactions and stability within a three-dimensional framework facilitated by hydrogen bonds and weak Cl⋯π interactions (Kang, Kim, Kwon, & Kim, 2015).
Synthesis and Potential Applications
- An improved synthesis method for 2‐amino‐5‐[(4‐chlorophenyl)thio]‐4‐morpholinopyrimidine, a potential antisenility agent, showcases the compound's relevance in therapeutic applications. The synthesis process highlights the compound's potential for further exploration in medical research, particularly in neurodegenerative diseases (Samano, Styles, & Chan, 2000).
Environmental Applications
- Research on the use of a low-cost biosorbent for pesticide removal from wastewater includes compounds like dimethomorph. This study demonstrates the compound's potential in environmental remediation, particularly in the adsorption and removal of hazardous substances from contaminated waters, highlighting a sustainable approach to pollution management (Boudesocque, Guillon, Aplincourt, Martel, & Noël, 2008).
Chemical Reactions and Interactions
- The synthesis and reaction of N-2-Haloethyl derivatives of 5,5-substituted hydantoins reveal potential in synthesizing new types of maleimides. This research contributes to the understanding of nucleophilic substitution reactions and the development of novel chemical entities for various industrial and pharmaceutical applications (Kolyamshin, Mitrasov, Danilov, & Vasil'ev, 2021).
Molecular Insights and Structural Characterization
- One-pot synthesis of enaminone-based β-morpholino-/N-methylpiperazinyl-/pyrrolidinylpropiophenones showcases the versatility of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine derivatives in synthesizing complex molecules. This research provides molecular insights and structural characterization, highlighting the compound's utility in developing new materials and drugs (Barakat et al., 2020).
Wirkmechanismus
Target of Action
Related compounds such as solabegron and a compound similar in structure have been found to interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . These channels play crucial roles in the transmission of electrical signals in the nervous system.
Mode of Action
Based on the related compounds, it can be inferred that it might interact with its targets, possibly the neuronal voltage-sensitive sodium and l-type calcium channels, leading to changes in the electrical activity of the neurons .
Biochemical Pathways
The modulation of neuronal voltage-sensitive sodium and l-type calcium channels can influence various downstream effects, including the regulation of neurotransmitter release, neuronal excitability, and signal transduction .
Pharmacokinetics
A related compound, a prodrug of a novel phosphonate-containing thyroid hormone receptor agonist, was found to have low oral bioavailability due to extensive hepatic first-pass effect . This could potentially impact the bioavailability of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine.
Result of Action
The modulation of neuronal voltage-sensitive sodium and l-type calcium channels can potentially influence neuronal excitability and neurotransmitter release .
Action Environment
Factors such as temperature, ph, and the presence of other substances can generally influence the action and stability of chemical compounds .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(3-Chlorophenyl)-5,5-dimethylmorpholine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with sigma receptors, which are involved in various neurological processes . The compound’s interaction with sigma receptors suggests its potential in modulating neurological functions and possibly treating neurological disorders. Additionally, this compound may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sigma receptors can lead to changes in cell signaling pathways, affecting cellular responses and functions . Moreover, the compound’s impact on gene expression can alter the production of proteins and enzymes, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to bind to sigma receptors, modulating their activity and influencing downstream signaling pathways . This binding can result in either inhibition or activation of enzymes, depending on the specific interaction. Additionally, the compound can induce changes in gene expression, further affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurological functions through sigma receptor interactions . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to influence the fatty acid biosynthetic process and the hexosamine pathway by covalently binding to essential metabolic enzymes . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation within different cellular compartments . Understanding these interactions is crucial for determining the compound’s bioavailability and efficacy in various biological systems.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-5,5-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2)8-15-11(7-14-12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJQFAKNSFCCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


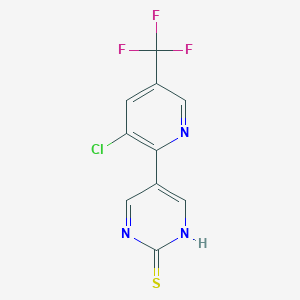

![4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B3033238.png)
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3033241.png)
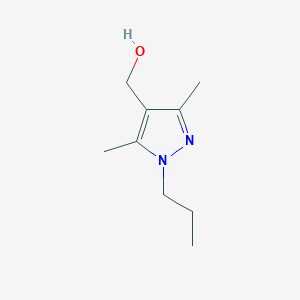
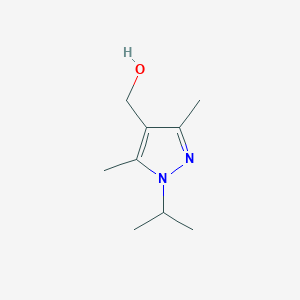


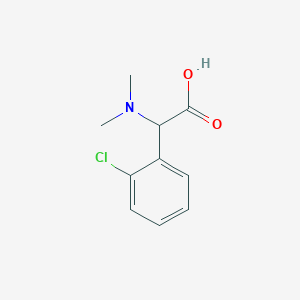
![Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3033249.png)
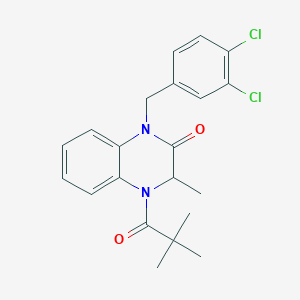
![2-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3033253.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde](/img/structure/B3033254.png)
![2-[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B3033256.png)
